Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Catalog No.
S14227864
CAS No.
M.F
C14H14BrNO4
M. Wt
340.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazol...

Product Name

Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

IUPAC Name

ethyl 3-(5-bromo-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate

Molecular Formula

C14H14BrNO4

Molecular Weight

340.17 g/mol

InChI

InChI=1S/C14H14BrNO4/c1-4-19-14(17)12-8(2)20-16-13(12)10-7-9(15)5-6-11(10)18-3/h5-7H,4H2,1-3H3

InChI Key

GHMAQFCNUARSQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)Br)OC)C

Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C14H14BrNO4C_{14}H_{14}BrNO_4 and a molecular weight of approximately 340.17 g/mol . This compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of the bromo and methoxy substituents on the phenyl ring enhances its potential biological activity, making it of interest in medicinal chemistry.

The reactivity of ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate can be attributed to its functional groups. The carboxylate group can undergo esterification reactions, while the isoxazole ring can participate in nucleophilic substitutions or electrophilic aromatic substitutions. Additionally, the bromine atom can serve as a leaving group in various reactions, facilitating further modifications of the compound.

Research into the biological activity of ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate suggests potential pharmacological properties. Compounds with similar structures have shown activities such as anti-inflammatory, antimicrobial, and anticancer effects . The specific biological mechanisms and efficacy of this compound require further investigation through in vitro and in vivo studies to elucidate its therapeutic potential.

The synthesis of ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common approach includes:

  • Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination: The introduction of the bromine atom at the 5-position on the phenyl ring can be done using brominating agents.
  • Esterification: The carboxylic acid derivative is reacted with ethanol under acidic conditions to form the ethyl ester.

These methods may vary based on available reagents and desired yield .

Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate has potential applications in medicinal chemistry, particularly in drug discovery for developing new therapeutic agents. Its structural characteristics may allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies .

Interaction studies involving ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate are essential for understanding its mechanism of action and potential side effects. These studies typically assess:

  • Binding affinity: Evaluating how well the compound interacts with specific biological targets (e.g., enzymes or receptors).
  • Synergistic effects: Investigating whether this compound enhances or diminishes the effects of other drugs.
  • Toxicity profiles: Determining safe dosage ranges and identifying any adverse effects associated with its use .

Several compounds share structural similarities with ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate, which may provide insights into its uniqueness:

Compound NameCAS NumberKey Features
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate1318072-97-7Similar structure with different phenyl substitution
Ethyl 5-bromo-4-methylisoxazole-3-carboxylate854015-42-2Different position of bromine and methyl groups
Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate495417-31-7Variation in methoxy group position

Ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate stands out due to its unique combination of bromo and methoxy groups at specific positions on the phenolic ring, potentially influencing its biological activity differently compared to these similar compounds .

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

339.01062 g/mol

Monoisotopic Mass

339.01062 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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